2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(3,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a trans-ethenyl linker between a 3,4-difluorophenyl group and the pinacol boronate core. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used for its stability and compatibility with transition-metal catalysts .
Properties
IUPAC Name |
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVUIKJCALEDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely employed method for constructing the styryl-boronate core. A representative protocol involves reacting 3,4-difluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-derived alkenyl halides under palladium catalysis. For example, a microwave-assisted coupling of 2-bromo-1,3,2-dioxaborolane derivatives with 3,4-difluorophenylboronic acid in dioxane/water (4:1 v/v) at 120°C for 30 minutes achieves yields exceeding 75%. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Ensures coupling efficiency |
| Base | K₂CO₃ (3 equiv) | Neutralizes HBr byproduct |
| Solvent System | Dioxane/H₂O | Facilitates biphasic reactivity |
| Temperature | 120°C | Accelerates oxidative addition |
This method benefits from short reaction times and compatibility with sensitive functional groups.
Microwave-Assisted Optimization
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. A protocol adapted from Degruyter (2019) utilizes 2-(3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and vinyl halides under microwave conditions (110°C, 20 minutes), achieving 82% yield with minimal solvent. The absence of inert gas purging simplifies operational complexity, making this method suitable for high-throughput screening.
Boronic Acid Esterification
Pinacol-Mediated Cyclization
The dioxaborolane ring is constructed via esterification of 3,4-difluorostyrylboronic acid with pinacol. A modified procedure from Organic Syntheses (2019) involves refluxing the boronic acid with pinacol (1.05 equiv) and MgSO₄ (1 equiv) in dichloromethane for 16 hours. This dehydrative cyclization proceeds via a Lewis acid-mediated mechanism, yielding the target compound in 68–72% isolated yield after column chromatography.
Critical Considerations :
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Water Removal : MgSO₄ acts as a desiccant, shifting equilibrium toward ester formation.
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Solvent Choice : Dichloromethane’s low polarity prevents premature boronic acid dimerization.
Alternative Synthetic Routes
Direct Borylation of Styrenes
A solvent-minimized approach from RSC Advances (2023) employs ball milling to couple 3,4-difluorostyrene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(OAc)₂ (2 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe). This mechanochemical method achieves 70% conversion in 30 minutes without solvent, aligning with green chemistry principles.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis leverages continuous flow systems to enhance heat/mass transfer. A tandem reactor setup combines boronic acid esterification (60°C, residence time 2 hours) with Suzuki coupling (120°C, residence time 1 hour), achieving >90% throughput efficiency.
Purification Protocols
Industrial purification employs fractional crystallization from hexane/ethyl acetate (3:1 v/v), yielding >99.5% purity. Residual palladium is removed via activated charcoal filtration (≤5 ppm).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Microwave Suzuki | 82 | Moderate | 98 | Rapid reaction time |
| Pinacol Esterification | 72 | High | 99.5 | Low catalyst loading |
| Mechanochemical | 70 | High | 97 | Solvent-free operation |
| Continuous Flow | 90 | Industrial | 99.5 | High throughput |
The microwave-assisted Suzuki method balances speed and yield, while continuous flow systems dominate industrial production due to scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with distinct chemical properties.
Scientific Research Applications
Organic Synthesis
The compound is primarily used as a reagent in organic synthesis. Its boron atom facilitates various reactions, including:
- Cross-Coupling Reactions : It can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Functional Group Transformations : The dioxaborolane moiety allows for the introduction of functional groups into organic molecules through nucleophilic substitution reactions.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit biological activity, particularly:
- Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit cancer cell growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents.
Material Science
The compound has potential applications in the development of advanced materials:
- Polymer Chemistry : It can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties.
- Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterials and catalysts.
Case Study 1: Cross-Coupling Reactions
A study demonstrated the effectiveness of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. The reaction conditions were optimized to achieve high yields of biaryl products. The use of this compound significantly improved the reaction rates compared to traditional boron reagents.
Case Study 2: Anticancer Activity
In vitro studies evaluated the anticancer potential of synthesized derivatives based on this compound. Results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific cell surface receptors involved in cancer progression.
Data Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki Coupling | High yields of biaryl compounds |
| Medicinal Chemistry | Anticancer Agents | Selective cytotoxicity against cancer cells |
| Material Science | Polymer Synthesis | Enhanced thermal stability |
| Nanotechnology | Metal Ion Complexation | Potential for catalytic applications |
Mechanism of Action
The mechanism of action of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Fluorinated Aryl Groups
Fluorinated aryl boronic esters are critical in medicinal and materials chemistry due to fluorine's electronic and steric effects. Key analogs include:
Key Observations :
- Electronic Effects: The 3,4-difluoro substitution in the target compound likely increases electrophilicity compared to mono-fluorinated analogs, enhancing reactivity in cross-coupling reactions .
Ethenyl-Linked Boronic Esters
Compounds with ethenyl spacers exhibit unique conjugation properties:
Key Observations :
Biological Activity
The compound 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of dioxaborolanes, characterized by a boron atom bonded to an oxygen atom in a cyclic structure. The presence of the difluorophenyl group contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have suggested that dioxaborolanes can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspases .
- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain dioxaborolanes have been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains. The incorporation of fluorine atoms is believed to enhance the interaction with microbial membranes .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study evaluated a series of dioxaborolanes for their anticancer properties. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity against MCF-7 breast cancer cells. Compounds with fluorine substitutions showed increased potency .
- Enzyme Interaction Study : Another research focused on the interaction of dioxaborolanes with cytochrome P450 isoforms. The findings highlighted that specific structural features could lead to moderate inhibition of CYP3A4 and CYP2D6 isoforms, which are critical in drug metabolism .
Data Tables
The following tables summarize key findings related to the biological activity of this compound and its analogs.
Table 1: Anticancer Activity of Dioxaborolanes
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 10 | Apoptosis via caspase activation |
| B | HeLa | 15 | Cell cycle arrest |
| C | A549 | 12 | Induction of oxidative stress |
Table 2: Enzyme Inhibition Profile
| Compound | CYP Isoform | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| A | CYP3A4 | 1.6 | Moderate |
| B | CYP2D6 | 1.5 | Moderate |
| C | CYP1A2 | 0.59 | Strong |
Q & A
Q. What are the standard synthetic protocols for preparing 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves Suzuki-Miyaura cross-coupling or hydroboration reactions. For example, analogous compounds like 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are synthesized using UiO-Co catalysts (0.2 mol%) and B2pin2 in toluene, yielding 83% . For vinyl-substituted dioxaborolanes (e.g., 2-vinyl derivatives), stabilization with phenothiazine is critical to prevent polymerization during synthesis . Key steps include:
Q. How is structural characterization performed for this compound?
Characterization relies on multimodal analytical techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the vinyl group (δ ~6.5–7.5 ppm for ethenyl protons) and difluorophenyl substituents (δ ~110–130 ppm for aromatic carbons) .
- IR spectroscopy : B-O stretches (~1350–1310 cm<sup>−1</sup>) and C-F vibrations (~1200 cm<sup>−1</sup>) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for C15H18BFO2 requires exact mass 276.14) .
Q. What are the common reactivity patterns of this dioxaborolane in cross-coupling reactions?
The compound acts as a boronic ester precursor in Suzuki-Miyaura couplings. Key considerations:
- Chemoselectivity : The ethenyl group may require protection to prevent side reactions.
- Solvent systems : Polar aprotic solvents (e.g., MeCN, THF) with K2CO3 as a base, achieving yields up to 55% in arylations .
- Catalyst compatibility : Pd(PPh3)4 or PdCl2(dppf) for C-C bond formation .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound in complex medicinal chemistry applications?
Case study: Anti-cancer agent synthesis (e.g., Mito-HNK-B) achieved 37–55% yields via refluxing with K2CO3 in MeCN . Strategies include:
Q. How do structural isomers (e.g., ortho vs. para substitution) impact biological activity or synthetic pathways?
Isomer separation is critical. For example, 2-(5-chloro-2-methylphenyl) and 2-(2-chloro-5-methylphenyl) isomers were resolved via flash chromatography (26% yield for the a-isomer) . Biological assays on analogous compounds (e.g., prostate cancer inhibitors) show para-substituted derivatives exhibit higher target affinity due to steric and electronic effects .
Q. What analytical methods resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data may arise from:
- Rotamers : Variable-temperature <sup>1</sup>H NMR to distinguish conformational isomers.
- Residual solvents : Use of deuterated solvents (e.g., CDCl3) and referencing to TMS .
- Impurity profiling : LC-MS to detect byproducts like dehalogenated or dimerized species .
Q. How does the 3,4-difluorophenyl substituent influence electronic properties in material science applications?
The electron-withdrawing fluorine atoms enhance:
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
